5-Methylthiazolidine-2-thione
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Overview
Description
5-Methylthiazolidine-2-thione is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methylthiazolidine-2-thione can be synthesized through several methods. One common approach involves the reaction of N-methylethanolamine with carbon disulfide. This reaction typically occurs under controlled conditions, such as in the presence of a solvent like dimethylformamide (DMF) and a catalyst . The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the thiazolidine ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as solvent recycling and catalyst recovery, are increasingly being integrated into industrial processes to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Methylthiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiazolidines.
Scientific Research Applications
5-Methylthiazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of rubber accelerators and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 5-Methylthiazolidine-2-thione involves its interaction with various molecular targets. The sulfur atom in the thiazolidine ring can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can lead to the inhibition of specific enzymes, such as xanthine oxidase, which is involved in the production of uric acid . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
N-Methyl-2-thiazolidinethione: Shares a similar thiazolidine ring structure but with different substituents.
Thiazolidine-2-thione: The parent compound without the methyl group at the 5-position.
Thiazolidin-4-one: Another thiazolidine derivative with a carbonyl group at the 4-position.
Uniqueness: 5-Methylthiazolidine-2-thione is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and biological activity. This structural modification can enhance its stability and selectivity in various applications compared to its analogs .
Properties
CAS No. |
1437-90-7 |
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Molecular Formula |
C4H7NS2 |
Molecular Weight |
133.2 g/mol |
IUPAC Name |
5-methyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C4H7NS2/c1-3-2-5-4(6)7-3/h3H,2H2,1H3,(H,5,6) |
InChI Key |
OIKWJUAGJHMOOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=S)S1 |
Origin of Product |
United States |
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